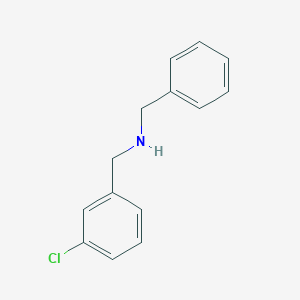

N-Benzyl(3-chlorophenyl)methanamine

説明

N-Benzyl(3-chlorophenyl)methanamine: is an organic compound with the molecular formula C14H14ClN. It is a derivative of benzylamine, where the benzyl group is substituted with a 3-chlorophenyl group.

準備方法

Synthetic Routes and Reaction Conditions:

Reductive Amination: One common method for synthesizing N-Benzyl(3-chlorophenyl)methanamine involves the reductive amination of 3-chlorobenzaldehyde with benzylamine.

Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-chlorophenyl is coupled with benzylamine in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent quality and yield .

化学反応の分析

Synthetic Route 1: Reductive Amination

Benzaldehyde reacts with 3-chloroaniline under reductive conditions:

-

Iminization : Formation of the Schiff base (imine) intermediate.

-

Hydrogenation : Catalytic hydrogenation using Pd/C or Nb₂O₅/C under H₂ to yield the final amine .

Example :

Conditions : Methanol solvent, 45–60 min at room temperature, quantitative yield .

Synthetic Route 2: Direct Alkylation

Benzyl alcohol reacts with 3-chloroaniline in the presence of a ketone catalyst (e.g., cat-9 ) and KOH:

Conditions : 150°C under argon, 8-hour reaction time, 95% isolated yield .

Hydrogenative Deprotection

The benzyl group can be removed via hydrogenolysis, a critical step in drug synthesis:

| Reaction | Catalyst System | Conditions | Yield | Ref. |

|---|---|---|---|---|

| Debenzylation | Pd/C + Nb₂O₅/C | H₂, MeOH, 45 min, RT | 99% | |

| Competitive O-Benzyl cleavage | Pd/C + HCl | H₂, MeOH, 60 min, RT | 38% |

Key Findings :

-

Nb₂O₅/C accelerates Pd/C activity, enabling quantitative debenzylation without side reactions .

-

Acidic additives (e.g., HCl) risk cleaving other protective groups (e.g., TBS ethers) .

Substitution Reactions

The 3-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions:

Halogen Exchange

The chlorine atom can be replaced by other nucleophiles (e.g., amines, thiols):

Conditions : Requires elevated temperatures (100–150°C) and metal catalysts .

Oxidation

The amine can be oxidized to form N-oxide derivatives :

Conditions : Hydrogen peroxide in acetic acid, room temperature .

Reduction

The benzyl group or aromatic ring can be hydrogenated:

Conditions : High-pressure H₂ (5–10 atm), 80–100°C .

Comparative Reaction Data

Mechanistic Insights

科学的研究の応用

Antitubercular Drug Development

One of the primary applications of N-Benzyl(3-chlorophenyl)methanamine is in the synthesis of antitubercular drugs. The compound has been utilized to develop inhibitors targeting DprE1, an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis (Mtb). Research has demonstrated that derivatives synthesized from this compound exhibit sub-micromolar activity against Mtb, with several compounds showing a minimum inhibitory concentration (MIC90) of less than 0.244 μM.

Table 1: Antitubercular Activity of Synthesized Compounds

| Compound Name | MIC90 (μM) | Activity Level |

|---|---|---|

| Compound A | <0.244 | High |

| Compound B | 0.300 | Moderate |

| Compound C | >0.500 | Low |

Anticonvulsant Activity

This compound has also been studied for its anticonvulsant properties. In a study involving isomeric N-benzyl-3-[(chlorophenyl)amino]propanamides, compounds were tested using maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) seizure models in mice. The results indicated that these compounds exhibited significant anticonvulsant activity, with some isomers showing improved potency compared to traditional anticonvulsants .

Table 2: Anticonvulsant Activity Results

| Isomer Name | MES ED50 (mg/kg) | ScPTZ ED50 (mg/kg) | Therapeutic Index (TD50/ED50) |

|---|---|---|---|

| N-Benzyl-3-(4-chlorophenyl)amino-propanamide | 5.15 | 6.9 | 13.6 |

| N-Benzyl-3-(3-chlorophenyl)amino-propanamide | 23.40 | 25.30 | 2.9 |

Material Science Applications

This compound serves as a templating agent in the synthesis of advanced materials, particularly those containing two-dimensional lithium beryllofluoride sheets. This application falls under the domain of material science, where the compound aids in forming complex structures that can be utilized in various technological applications.

While specific mechanisms of action for this compound remain under investigation, preliminary studies suggest potential interactions with various biological targets that could lead to diverse pharmacological effects. These interactions are crucial for understanding its full pharmacological profile.

Synthesis Techniques

The synthesis of this compound can be achieved through several methods, including:

- Amine Exchange Reactions: Utilizing benzylamine and chlorinated phenyl derivatives.

- Microwave-Assisted Synthesis: Employing focused microwave fields to enhance reaction efficiency.

Table 3: Synthesis Methods Overview

| Method | Description |

|---|---|

| Amine Exchange | Reaction between benzylamine and chlorinated phenol derivatives |

| Microwave-Assisted Synthesis | Rapid reaction under controlled microwave conditions |

作用機序

The mechanism of action of N-Benzyl(3-chlorophenyl)methanamine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

類似化合物との比較

3-Chlorobenzylamine: Similar in structure but lacks the benzyl group.

N-Benzylmethylamine: Similar but without the chlorine substitution on the phenyl ring.

4-Chlorobenzylamine: Chlorine substitution at a different position on the phenyl ring.

Uniqueness: N-Benzyl(3-chlorophenyl)methanamine is unique due to the specific positioning of the chlorine atom and the benzyl group, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for targeted synthesis and specific applications in research and industry .

生物活性

N-Benzyl(3-chlorophenyl)methanamine, also known by its chemical identifier 501033-40-5, is an organic compound with significant potential in various biological applications. This article explores its biological activity, focusing on its anticonvulsant properties, antitubercular activity, and structural characteristics that influence its pharmacological effects.

Chemical Structure and Characteristics

This compound features a benzyl group attached to a methanamine backbone, with a chlorine substituent on the phenyl ring. Its molecular formula is CHClN, indicating the presence of a primary amine functional group and aromatic rings, which contribute to its chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | 235.69 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Anticonvulsant Activity

Research indicates that this compound exhibits notable anticonvulsant properties. In a study involving isomeric N-benzyl-3-[(chlorophenyl)amino]propanamides, it was found that these compounds were active in both the maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) seizure test models. The ortho and para isomers demonstrated significant anticonvulsant activity at doses of 30 mg/kg, with the following results:

| Isomer | ED50 (mg/kg) | Neurotoxicity (TD50) |

|---|---|---|

| Ortho Isomer | 9.20 | 23.40 |

| Para Isomer | 5.07 | 25.30 |

| Meta Isomer | Not specified | Not specified |

The study concluded that N-benzylation at the amido nitrogen increased the potency and broadened the spectrum of activity for these compounds, improving their safety margins compared to non-benzylated analogs .

Antitubercular Activity

This compound has been utilized in the development of inhibitors for DprE1, an essential enzyme involved in the cell wall synthesis of Mycobacterium tuberculosis (Mtb). Research showed that synthesized compounds exhibited sub-micromolar activity against Mtb, with some demonstrating a minimum inhibitory concentration (MIC90) of less than 0.244 μM. This highlights the compound's potential as a scaffold for developing new antitubercular agents .

While specific mechanisms of action for this compound remain underexplored, its structural characteristics suggest that it may interact with various biological targets through hydrogen bonding and hydrophobic interactions due to its aromatic nature. The presence of the primary amine may facilitate binding to receptors or enzymes involved in neurotransmission or bacterial cell wall synthesis.

Comparative Analysis with Related Compounds

To understand how structural variations affect biological activity, comparisons were made with similar compounds:

| Compound | Structural Variation | Biological Activity |

|---|---|---|

| N-Benzyl(4-chlorophenyl)methanamine | Chlorine at para position | Potentially different biological activity |

| N-Methyl(3-chlorophenyl)methanamine | Methyl group instead of benzyl | Increased lipophilicity may affect binding |

| 3-Chlorobenzylamine | Lacks benzene ring attachment | Simpler structure; less steric hindrance |

These comparisons illustrate how substituents and structural configurations influence both chemical properties and biological activities .

Case Studies and Research Findings

- Anticonvulsant Studies : A study on isomers of N-Benzyl-3-[(chlorophenyl)amino]propanamides demonstrated that these compounds could protect against seizures effectively while maintaining a favorable safety profile .

- Antitubercular Development : The application of this compound in synthesizing DprE1 inhibitors marks a significant advancement in tuberculosis treatment strategies, showing promising results in vitro against Mtb .

特性

IUPAC Name |

N-[(3-chlorophenyl)methyl]-1-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN/c15-14-8-4-7-13(9-14)11-16-10-12-5-2-1-3-6-12/h1-9,16H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXANNDMRRFEMAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406006 | |

| Record name | N-BENZYL(3-CHLOROPHENYL)METHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501033-40-5 | |

| Record name | N-BENZYL(3-CHLOROPHENYL)METHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。